2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-5-11(17)7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWCSAAAXOTEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, ureido-substituted 4-phenylthiazole derivatives have been reported to inhibit IGF1R, a receptor that plays a crucial role in cell growth and survival.
Mode of Action
Similar compounds have been found to inhibit their targets by forming strong binding interactions. The compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium.
Result of Action
Similar compounds have been found to have potent cytotoxicity against certain cell lines. This suggests that the compound might have similar effects, potentially leading to cell death or inhibition of cell growth.
Biological Activity
2-(3-(3-Chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide, with CAS number 941975-29-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole-based compounds known for a variety of pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₆H₁₉ClN₄O₂S
- Molecular Weight : 366.9 g/mol
Anticancer Activity
Thiazole derivatives, including the compound , have shown promising anticancer properties. A study highlighted that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to thiazoles demonstrated IC₅₀ values less than that of standard chemotherapeutics like doxorubicin in assays against Jurkat and A-431 cancer cell lines .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Doxorubicin | Jurkat/A-431 | Reference |
The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhance cytotoxic activity .
Antibacterial Activity
The antibacterial potential of thiazole derivatives has also been documented. Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, indicating moderate antibacterial activity compared to reference drugs like chloramphenicol .
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 100 |
| Compound B | Escherichia coli | 200 |
| Chloramphenicol | Staphylococcus aureus | 25 |
Antifungal Activity
In addition to its antibacterial properties, this compound may exhibit antifungal activity. Research on related thiazole compounds has demonstrated effectiveness against fungal strains such as Candida albicans, with some derivatives showing MIC values comparable to established antifungals like ketoconazole .
Table 3: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Candida albicans | 1.23 |
| Ketoconazole | Candida albicans | Reference |
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to the compound discussed:
- Study on Antitumor Activity : A series of thiazole-based compounds were synthesized and evaluated for their antitumor effects against various cell lines. The study concluded that specific modifications in the thiazole structure could lead to enhanced cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with halogen substitutions exhibited increased activity against both bacterial and fungal pathogens .
Scientific Research Applications
Pharmacological Properties
1. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of thiazole, which include the target compound, exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL, comparable to standard antibiotics like streptomycin .
2. Anticancer Potential
The thiazole moiety is recognized for its anticancer activity. Studies have shown that nitrogen-containing heterocycles, including those derived from thiazoles, can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies highlight that modifications to the thiazole ring can enhance anticancer efficacy by targeting specific cellular pathways involved in tumor growth and proliferation .
3. Anticonvulsant Activity
Recent investigations into compounds similar to 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide have revealed their potential as anticonvulsants. These compounds have exhibited superior activity in animal models compared to traditional anticonvulsants like phenobarbital, suggesting a promising avenue for treating seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological effects. The presence of the thiazole ring and the chlorophenyl group significantly influences its biological activity. Modifications at specific positions on the thiazole or phenyl rings can lead to enhanced potency or selectivity against target organisms or cancer cells .
Case Studies
1. Antimicrobial Efficacy Case Study
In a comparative study, various thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against S. aureus and Klebsiella pneumoniae, with MIC values indicating effectiveness comparable to leading antibiotics .
2. Anticancer Activity Case Study
A series of thiazole-based compounds were tested against multiple cancer cell lines. The findings revealed that modifications to the ureido group significantly improved cytotoxicity against breast and colon cancer cell lines, highlighting the importance of structural optimization in drug design .
Chemical Reactions Analysis
Cook–Heilbron Method
This method involves the reaction of an aminonitrile with carbon disulfide to synthesize 2,4-disubstituted 5-aminothiazole derivatives .
Robinson–Gabriel Method
This method involves the cyclization of acylaminocarbonyl compounds in the presence of phosphorus pentasulfide .
Potential Chemical Reactions
Given the structure of 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide , potential chemical reactions could involve modifications to the ureido group or the thiazole ring.
Hydrolysis of the Ureido Group
The ureido group could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid derivative.
Substitution Reactions on the Thiazole Ring
The thiazole ring could undergo substitution reactions, such as nucleophilic aromatic substitution, depending on the presence of suitable leaving groups.
Data and Research Findings
While specific data on This compound is limited, thiazole derivatives have shown significant biological activities, including antibacterial and anticancer properties .
| Compound Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antibacterial, Anticancer |
| Ureido Group | Potential for modification and interaction with biological targets |
Comparison with Similar Compounds
Structural Analogues in Thiazole and Thiazolidine Families
The compound belongs to a broader class of thiazole derivatives, which differ in ring saturation (thiazole vs. thiazolidine) and substituent patterns. Below is a comparative analysis with key analogs:
A. Thiazole-Based Ureido Derivatives ()
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
- Core Structure : Thiazole with 3-chlorophenyl urea and piperazinylmethyl-ethyl ester.
- Key Differences : The target compound replaces the piperazinylmethyl-ethyl ester with an N-isobutyl carboxamide and a 4-methyl group.
- Yield : 89.1% (higher than benzothioamide analogs in ) .
- Molecular Weight : [M+H]+ = 514.2 (heavier than the target compound due to the piperazine-ethyl ester group).
4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f)
- Core Structure : Benzothioamide with 3-chlorophenyl urea.
- Key Differences : Lacks the thiazole ring and carboxamide group, reducing steric bulk and altering electronic properties.
- Yield : 59.4% (lower than thiazole-based 10f) .
- Molecular Weight : [M+H]+ = 306.0 (lighter than the target compound).
B. Thiazolidine Derivatives ()
N-Benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide
- Core Structure : Saturated thiazolidine ring with a 4-oxo-2-thioxo group.
- Key Differences : Thiazolidine rings exhibit conformational flexibility, unlike planar thiazoles. The 4-oxo group may enhance hydrogen bonding with enzymes like urease.
- Synthesis : Yields range from 60–93% under varied conditions (solvents, catalysts) .
Q & A
Q. Optimization Strategies :
- Control reaction pH (6.5–7.5) to stabilize the urea linkage .
- Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Monitor reaction progress via HPLC to achieve >95% purity .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign signals for the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and isobutyl chain (δ 0.9–1.2 ppm for methyl groups) .
- FT-IR : Confirm urea C=O stretch (~1640 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 409.08 .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Dose-Response Curves : Use standardized concentrations (e.g., 1–100 μM) across cytotoxicity assays (MTT vs. resazurin) to compare IC50 values .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected kinase targets .
- Structural Analog Comparison : Cross-reference with analogs (e.g., 5-chloro-oxazole derivatives) to identify substituent-specific effects (Table 1).
Q. Table 1: Structural Analogs and Key Activities
| Compound | Structural Features | Reported Activity |
|---|---|---|
| 5-Chloro-oxazole derivative | Oxazole core, chloroaryl group | Anticancer (IC50 = 8 μM) |
| Thiadiazole-carboxamide | Thiadiazole, trifluoromethyl | Antimicrobial (MIC = 2 μg/mL) |
| Target compound | Thiazole, isobutyl, urea | Kinase inhibition (Ki = 12 nM) |
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), prioritizing poses with hydrogen bonds to the urea moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the chlorophenyl group in hydrophobic pockets .
- Binding Affinity Prediction : Apply MM/GBSA to calculate ΔG values, comparing with experimental SPR data (e.g., KD = 15 nM) .
Basic: Which assays are suitable for initial biological screening?
Answer:
- Antiproliferative Activity : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) with ATP-concentration titration .
- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to determine logS for formulation studies .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Synthesize analogs replacing the thiazole with oxazole or pyridine to assess ring electronegativity effects .
- Substituent Variation : Test halogenated (F, Br) phenyl groups to evaluate steric vs. electronic contributions .
- Pharmacophore Mapping : Generate QSAR models using CoMFA to correlate logP with cytotoxicity .
Advanced: How can pharmacokinetic properties be improved?
Answer:
- Prodrug Design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability .
- CYP450 Stability : Incubate with human liver microsomes and monitor metabolite formation via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (target fu >10%) .
Basic: How to assess stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via UPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor crystallinity by PXRD .
- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation products .
Advanced: What crystallographic methods resolve structural ambiguities?
Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., thiazole C-S-C = 88.5°) and confirm isobutyl conformation .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .
- Electron Density Maps : Use SHELXL for refinement, focusing on urea group planarity .
Advanced: Best practices for comparing structural analogs?
Answer:
- Cluster Analysis : Apply PCA to physicochemical descriptors (logP, PSA, MW) to group analogs .
- Bioactivity Heatmaps : Visualize IC50 trends across cell lines using Heatmapper .
- Patent Mining : Use SciFinder to identify understudied analogs (e.g., 4-fluoro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
